Chloric acid, barium salt, monohydrate

Description

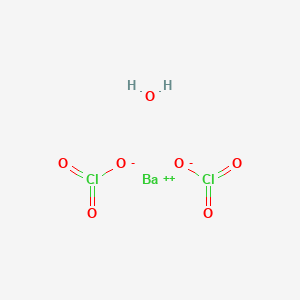

Chloric acid, barium salt, monohydrate (Ba(ClO₃)₂·H₂O), commonly termed barium chlorate monohydrate, is a crystalline inorganic compound. It is synthesized by reacting barium chloride with chloric acid or through the reaction of barium carbonate with chloric acid . The monohydrate form crystallizes with one water molecule incorporated into its structure, enhancing its stability under standard conditions .

Properties

Molecular Formula |

BaCl2H2O7 |

|---|---|

Molecular Weight |

322.24 g/mol |

IUPAC Name |

barium(2+);dichlorate;hydrate |

InChI |

InChI=1S/Ba.2ClHO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2 |

InChI Key |

CIADYQPMTWAHHH-UHFFFAOYSA-L |

Canonical SMILES |

O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloric acid, barium salt, monohydrate can be synthesized through the reaction of barium chloride with sodium chlorate in an aqueous solution. The reaction is as follows: [ \text{BaCl}_2 + 2 \text{NaClO}_3 \rightarrow \text{Ba(ClO}_3)_2 + 2 \text{NaCl} ]

Industrial Production Methods

In industrial settings, this compound is produced by reacting barium carbonate with chloric acid. The reaction is carried out under controlled conditions to ensure the purity of the final product: [ \text{BaCO}_3 + 2 \text{HClO}_3 \rightarrow \text{Ba(ClO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Chemical Reactions Analysis

Types of Reactions

Chloric acid, barium salt, monohydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in many reactions.

Reduction: It can be reduced to barium chloride and other by-products.

Substitution: It can participate in substitution reactions with other compounds.

Common Reagents and Conditions

Oxidation: Common reagents include reducing agents like sulfur dioxide.

Reduction: Common reagents include strong acids like hydrochloric acid.

Substitution: Conditions typically involve aqueous solutions and moderate temperatures.

Major Products Formed

Oxidation: Barium sulfate and chlorine dioxide.

Reduction: Barium chloride and water.

Substitution: Various barium salts depending on the substituent.

Scientific Research Applications

Chloric acid, barium salt, monohydrate has numerous applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection of sulfate ions.

Biology: Employed in biological assays to study oxidative stress.

Medicine: Investigated for its potential use in radiographic imaging due to its high density.

Industry: Utilized in the manufacturing of pyrotechnics and explosives due to its oxidizing properties.

Mechanism of Action

The mechanism by which chloric acid, barium salt, monohydrate exerts its effects involves the release of chlorate ions, which act as strong oxidizing agents. These ions can disrupt cellular processes by oxidizing essential biomolecules, leading to cellular damage or death. The molecular targets include proteins, lipids, and nucleic acids, which are susceptible to oxidative damage.

Comparison with Similar Compounds

Key Properties

- Molecular Formula : Ba(ClO₃)₂·H₂O (BaCl₂O₆·H₂O)

- Molecular Weight : 322.25 g/mol

- Density : 3.18 g/mL at 25°C

- Melting Point : 414°C

- Solubility : Highly soluble in water; decomposes upon heating, releasing oxygen .

Comparison with Similar Compounds

Barium Chlorate Anhydrous (Ba(ClO₃)₂)

Molecular Formula : Ba(ClO₃)₂

Molecular Weight : 304.23 g/mol

Key Differences :

Barium Chloride Dihydrate (BaCl₂·2H₂O)

Molecular Formula : BaCl₂·2H₂O

Molecular Weight : 244.26 g/mol

Key Differences :

- Anion: Chloride (Cl⁻) instead of chlorate (ClO₃⁻), resulting in non-oxidizing behavior .

- Density : 3.097 g/mL

- Solubility: 35.8 g/100 mL at 20°C, significantly higher than barium chlorate monohydrate . Applications:

- Water treatment for sulfate removal .

- Precursor in barium carbonate production .

Safety: Both compounds contain toxic Ba²⁺, but barium chlorate monohydrate poses additional hazards due to its oxidizing nature .

Barium Hydroxide Monohydrate (Ba(OH)₂·H₂O)

Molecular Formula : Ba(OH)₂·H₂O

Molecular Weight : 189.36 g/mol

Key Differences :

Barium Perchlorate (Ba(ClO₄)₂)

Molecular Formula : Ba(ClO₄)₂

Molecular Weight : 336.23 g/mol

Key Differences :

Barium Chloranilate Trihydrate (C₆Cl₂BaO₄·3H₂O)

Molecular Formula : C₆Cl₂BaO₄·3H₂O

Molecular Weight : 448.47 g/mol

Key Differences :

- Anion: Chloranilate (C₆Cl₂O₄²⁻) is organic, contrasting with the inorganic chlorate .

- Applications: Colorimetric determination of sulfates in analytical chemistry . Less reactive than barium chlorate monohydrate but highly toxic .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|---|

| Barium Chlorate Monohydrate | Ba(ClO₃)₂·H₂O | 322.25 | 3.18 | 414 | High |

| Barium Chloride Dihydrate | BaCl₂·2H₂O | 244.26 | 3.097 | 120 (dehydration) | 35.8 g/100 mL |

| Barium Hydroxide Monohydrate | Ba(OH)₂·H₂O | 189.36 | 3.74 | 300 (decomposes) | 3.5 g/100 mL |

| Barium Perchlorate | Ba(ClO₄)₂ | 336.23 | 2.74 | 505 | 198 g/100 mL |

Table 2: Hazard Comparison

| Compound | Oxidizing Strength | Toxicity (Ba²⁺) | Key Hazards |

|---|---|---|---|

| Barium Chlorate Monohydrate | High | High | Explosive decomposition, toxic |

| Barium Chloride Dihydrate | None | High | Toxic if ingested/inhaled |

| Barium Hydroxide Monohydrate | None | High | Corrosive to skin, toxic |

| Barium Perchlorate | Very High | High | Explosive with organics, toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.